

Two-Photon Microscopy Imaging with RH 795: Application Notes and Protocols

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Compound of Interest

Compound Name: RH 795

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Introduction

Two-photon microscopy has emerged as a powerful technique for high-resolution, deep-tissue imaging in living organisms. When combined with voltage-sensitive dyes (VSDs) such as **RH 795**, it allows for the direct visualization of neuronal membrane potential dynamics with exceptional spatial and temporal resolution. **RH 795** is a fast-responding potentiometric probe that partitions into the cell membrane and exhibits changes in its fluorescence intensity in response to alterations in the transmembrane electrical potential. This enables the optical recording of neuronal activity, from subthreshold synaptic potentials to action potentials, in individual neurons and across neuronal populations.

The primary advantage of two-photon excitation in this context is its ability to penetrate deeper into scattering tissue, like the brain, with reduced phototoxicity and photobleaching compared to conventional one-photon confocal microscopy.^[1] This makes it an ideal tool for in vivo and in-slice imaging of neuronal circuits over extended periods, providing critical insights into synaptic integration, action potential propagation, and network plasticity. These application notes provide detailed protocols and technical information for utilizing **RH 795** in two-photon microscopy studies.

Quantitative Data Summary

For effective experimental design and data interpretation, a clear understanding of the spectral properties of **RH 795** and the typical imaging parameters is crucial. The following tables summarize key quantitative data for **RH 795**.

Table 1: Spectral and Photophysical Properties of **RH 795**

Property	Value	Reference
One-Photon Excitation Maximum (in Methanol)	530 nm	[2]
One-Photon Emission Maximum (in Methanol)	712 nm	[2]
Two-Photon Excitation Maximum	~950 nm	[3]
Two-Photon Action Cross-Section (at 960 nm)	10 GM	[3]
Emission Maximum (in Octanol)	640 nm	[3]
Molecular Weight	585.42 g/mol	[2]

Note: In cell membranes, the spectra of styryl dyes like **RH 795** are typically blue-shifted by as much as 20 nm for absorption or excitation and up to 80 nm for emission.[2]

Table 2: Typical Two-Photon Imaging Parameters for Neuronal Activity

Parameter	Typical Range	Considerations
Excitation Wavelength	920 - 960 nm	Optimize for maximal signal and minimal autofluorescence.
Laser Power at Sample	50 - 300 mW	Use the lowest power necessary to achieve adequate signal-to-noise ratio to minimize phototoxicity. [4]
Objective Numerical Aperture (NA)	0.8 - 1.1	Higher NA objectives provide better resolution and collection efficiency.
Scan Speed	1 - 1000 Hz (line rate)	Faster scanning is required for resolving rapid events like action potentials.
Dwell Time per Pixel	0.2 - 10 μ s	Shorter dwell times reduce phototoxicity but may decrease signal-to-noise.
Frame Rate	1 - 500 Hz	Dependent on the desired temporal resolution and the size of the field of view.

Experimental Protocols

The following protocols provide a general framework for two-photon imaging with **RH 795**. Optimization of specific parameters will be necessary for different preparations and experimental goals.

Protocol 1: In Vitro Brain Slice Staining and Imaging

This protocol is suitable for acute brain slices from rodents.

Materials:

- **RH 795** dye stock solution (e.g., 1 mg/mL in DMSO)

- Artificial cerebrospinal fluid (aCSF)
- Dissection tools and vibratome
- Incubation chamber
- Two-photon microscope with a tunable Ti:Sapphire laser

Procedure:

- Slice Preparation: Prepare 300-400 μm thick brain slices using a vibratome in ice-cold, oxygenated aCSF.
- Dye Loading:
 - Prepare a staining solution by diluting the **RH 795** stock solution in oxygenated aCSF to a final concentration of 5-20 μM .
 - Incubate the brain slices in the staining solution for 20-40 minutes at room temperature, protected from light. The optimal concentration and incubation time should be determined empirically.
- Washing: After incubation, transfer the slices to fresh, oxygenated aCSF for at least 30 minutes to wash out excess dye and allow for de-staining of intracellular compartments.
- Imaging:
 - Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated aCSF.
 - Locate the region of interest using a low-magnification objective.
 - Switch to a high-magnification, high-NA water-immersion objective for imaging.
 - Set the two-photon excitation wavelength to $\sim 950\text{ nm}$.
 - Adjust the laser power to the minimum level that provides a good signal-to-noise ratio.

- Acquire images or line scans at a frame rate sufficient to resolve the neuronal dynamics of interest. For action potentials, frame rates of 100 Hz or higher are recommended.

Protocol 2: In Vivo Staining and Imaging in Rodents

This protocol describes the application of **RH 795** for in vivo imaging through a cranial window.

Materials:

- **RH 795** dye solution (e.g., 0.5-1 mg/mL in saline with 0.5-1% DMSO and Pluronic F-127)
- Surgical tools for craniotomy
- Dental cement
- Stereotaxic frame
- Two-photon microscope with a long working distance objective

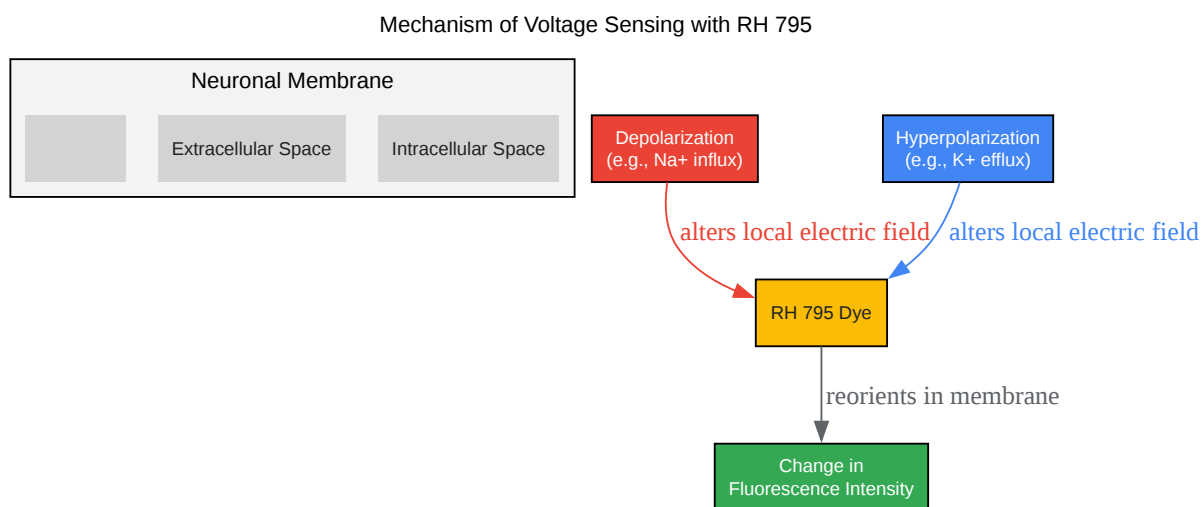
Procedure:

- Surgical Preparation:
 - Anesthetize the animal and mount it in a stereotaxic frame.
 - Perform a craniotomy over the brain region of interest to create a cranial window.
 - Secure a glass coverslip over the craniotomy using dental cement to create a sealed imaging chamber.
- Dye Loading:
 - Carefully inject the **RH 795** solution directly onto the cortical surface through a small hole in the coverslip or via a micropipette.
 - Alternatively, for deeper structures, pressure-eject the dye solution into the target area using a glass micropipette.
 - Allow the dye to diffuse and stain the neuronal membranes for 30-60 minutes.

- Imaging:
 - Position the animal under the two-photon microscope.
 - Use a long working distance, water-immersion objective for imaging through the cranial window.
 - Set the imaging parameters (wavelength, laser power, scan speed) as described in Protocol 1, adjusting for the in vivo preparation. Laser power may need to be increased for deeper imaging depths.
 - Monitor the animal's physiological state throughout the imaging session.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the mechanism of voltage sensing with **RH 795** and a typical experimental workflow for two-photon imaging.



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Caption: Mechanism of **RH 795** voltage sensing in the neuronal membrane.



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Caption: General experimental workflow for two-photon imaging with **RH 795**.

Applications in Research and Drug Development

Two-photon imaging with **RH 795** offers a versatile platform for investigating a wide range of neurophysiological questions and for screening the effects of pharmacological compounds on neuronal activity.

- **Studying Synaptic Plasticity:** **RH 795** can be used to monitor changes in postsynaptic potentials in response to protocols that induce long-term potentiation (LTP) or long-term depression (LTD), providing insights into the mechanisms of learning and memory.[5][6]
- **Mapping Neuronal Circuits:** By stimulating specific inputs and recording the resulting voltage changes in downstream neurons, it is possible to map the functional connectivity of neuronal circuits with high precision.
- **Investigating Action Potential Dynamics:** The fast response time of **RH 795** allows for the visualization of action potential initiation, propagation, and backpropagation in dendrites, which is crucial for understanding neuronal computation.[7][8]
- **Drug Discovery and Neuropharmacology:** This technique can be employed to screen for compounds that modulate neuronal excitability, synaptic transmission, or ion channel function.[9] The ability to record from multiple neurons simultaneously provides a high-throughput platform for assessing the network effects of novel drugs.
- **Disease Modeling:** In animal models of neurological and psychiatric disorders, **RH 795** imaging can be used to identify aberrant patterns of neuronal activity and to evaluate the efficacy of potential therapeutic interventions.

Troubleshooting and Considerations

- **Phototoxicity and Photobleaching:** Although reduced with two-photon excitation, phototoxicity can still occur, especially with high laser powers and long exposure times.[10] It is crucial to use the lowest possible laser power and to minimize the duration of imaging sessions. Signs of phototoxicity include swelling of neuronal processes, bleb formation, and a gradual decrease in signal intensity.
- **Dye Loading and Staining Quality:** Uneven staining or poor signal-to-noise can result from suboptimal dye concentration or incubation time. These parameters should be carefully optimized for each experimental preparation. The use of a carrier agent like Pluronic F-127 can aid in dye solubilization and tissue penetration.
- **Movement Artifacts (In Vivo Imaging):** Movement of the animal due to breathing or other physiological processes can introduce significant artifacts into the imaging data. A stable head-fixation apparatus is essential for in vivo experiments. Motion correction algorithms can be applied during post-processing to mitigate these artifacts.
- **Signal-to-Noise Ratio:** The fluorescence changes associated with physiological voltage fluctuations are often small (on the order of a few percent per 100 mV). To achieve a sufficient signal-to-noise ratio, it may be necessary to average multiple trials or to use advanced image analysis techniques.

By following these guidelines and protocols, researchers can effectively utilize two-photon microscopy with **RH 795** to gain valuable insights into the dynamic workings of the nervous system.

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